6-(2-Chlorophenyl)-2-morpholino-4-(trifluoromethyl)nicotinonitrile
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Overview
Description
6-(2-Chlorophenyl)-2-morpholino-4-(trifluoromethyl)nicotinonitrile is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a morpholino group, a trifluoromethyl group, and a nicotinonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Chlorophenyl)-2-morpholino-4-(trifluoromethyl)nicotinonitrile typically involves multiple steps, starting with the construction of the pyridine ring. One common approach is the Skraup synthesis, which involves the reaction of 2-chlorobenzaldehyde with 2-morpholino-4-(trifluoromethyl)nicotinonitrile under acidic conditions. The reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid, and requires careful control of temperature and reaction time to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more advanced techniques, such as continuous flow chemistry, to improve efficiency and scalability. The use of automated systems and real-time monitoring can help optimize reaction conditions and minimize the formation of by-products. Additionally, the choice of solvents and reagents can be tailored to enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-(2-Chlorophenyl)-2-morpholino-4-(trifluoromethyl)nicotinonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are typically carried out in an acidic or neutral medium.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), or using hydride donors like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be achieved using various nucleophiles, such as alkyl halides or amines, in the presence of a suitable solvent, such as dimethylformamide (DMF) or acetonitrile.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In the field of chemistry, 6-(2-Chlorophenyl)-2-morpholino-4-(trifluoromethyl)nicotinonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with specific biological targets makes it a useful tool for understanding biological processes and developing new therapeutic agents.
Medicine: In medicine, this compound is being investigated for its potential as a drug candidate. Its pharmacological properties, such as its ability to modulate enzyme activity or bind to receptors, make it a promising candidate for the treatment of various diseases.
Industry: In the industrial sector, this compound is used in the development of advanced materials and chemical products. Its unique properties and reactivity make it suitable for applications in polymer chemistry, coatings, and other industrial processes.
Mechanism of Action
The mechanism by which 6-(2-Chlorophenyl)-2-morpholino-4-(trifluoromethyl)nicotinonitrile exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
6-(2-Chlorophenyl)-2-morpholino-4-(trifluoromethyl)pyridine
2-Morpholino-4-(trifluoromethyl)nicotinonitrile
6-(2-Chlorophenyl)-2-morpholino-4-(trifluoromethyl)pyridine-3-carbonitrile
Uniqueness: 6-(2-Chlorophenyl)-2-morpholino-4-(trifluoromethyl)nicotinonitrile stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
6-(2-chlorophenyl)-2-morpholin-4-yl-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3N3O/c18-14-4-2-1-3-11(14)15-9-13(17(19,20)21)12(10-22)16(23-15)24-5-7-25-8-6-24/h1-4,9H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSSWELDYMNWDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=CC(=N2)C3=CC=CC=C3Cl)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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